NH2-UAMC1110: A Comprehensive Technical Guide for Researchers
NH2-UAMC1110: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 is a molecule of significant interest in the field of targeted cancer therapy and diagnostics. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed in the microenvironment of various cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of NH2-UAMC1110, tailored for professionals in research and drug development.
Chemical Structure and Properties
NH2-UAMC1110 is structurally characterized by a quinoline carboxamide core linked to a difluorinated cyanopyrrolidine moiety and an aminobutoxy side chain. This amino group serves as a crucial handle for conjugation to other molecules, such as chelating agents for radiolabeling.
Table 1: Chemical and Physical Properties of NH2-UAMC1110 and its TFA Salt
| Property | Value | Reference |
| IUPAC Name | (S)-6-(4-aminobutoxy)-N-(2-((S)-2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide | |
| CAS Number | 2990021-73-1 (TFA salt) | [1] |
| Molecular Formula | C23H24F5N5O5 (TFA salt) | [1] |
| Molecular Weight | 545.46 g/mol (TFA salt) | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | >98% (commercially available) | |
| Solubility (TFA salt) | Water: 250 mg/mL (458.33 mM) with sonication | [1] |
| Storage Conditions | Powder: -20°C (sealed, away from moisture) | [1] |
| In solvent: -80°C (6 months), -20°C (1 month) | [1] | |
| SMILES (TFA salt) | O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F | [1] |
Mechanism of Action
The biological activity of NH2-UAMC1110 is intrinsically linked to its parent compound, UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous epithelial cancers.
UAMC1110 also exhibits inhibitory activity against Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a non-GPX4-dependent ferroptosis suppression pathway. By inhibiting FSP1, UAMC1110 can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell death.
The primary role of NH2-UAMC1110 is to serve as a bifunctional molecule. The UAMC1110 core provides the targeting moiety for FAP, while the terminal amine group on the butoxy chain allows for covalent attachment of various payloads, such as:
-
Radiometal chelators (e.g., DOTA, NOTA) for the development of PET imaging agents (e.g., 68Ga-FAPI) and targeted radiotherapeutics.
-
Fluorescent dyes for in vitro and in vivo imaging studies.
-
Therapeutic agents for targeted drug delivery.
Signaling Pathways
FAP expression on CAFs has been implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. While a specific signaling pathway for NH2-UAMC1110 has not been delineated, its targeting of FAP allows for the modulation of these downstream effects.
FSP1 is a key component of a parallel ferroptosis suppression pathway. Its inhibition by UAMC1110 derivatives can lead to the accumulation of lipid peroxides and subsequent cell death.
Experimental Protocols
Synthesis of NH2-UAMC1110 (Representative Protocol)
A detailed, step-by-step synthesis protocol for NH2-UAMC1110 is not publicly available. However, based on the synthesis of similar UAMC1110 derivatives, a plausible synthetic route is outlined below. This should be considered a general guideline and may require optimization.
Materials:
-
Appropriately substituted quinoline-4-carboxylic acid
-
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
Dissolve the quinoline-4-carboxylic acid derivative in an anhydrous solvent.
-
Add the coupling agents and stir for a few minutes to activate the carboxylic acid.
-
Add (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile and the base.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction mixture and purify the crude product by flash column chromatography.
-
If a protecting group is present on the aminobutoxy chain, perform the deprotection step.
-
Purify the final product by preparative HPLC to obtain NH2-UAMC1110 of high purity.
-
Characterize the final product by NMR and mass spectrometry.
FAP Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of UAMC1110 and its derivatives against FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
NH2-UAMC1110 stock solution (in DMSO or water)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of NH2-UAMC1110 in the assay buffer.
-
In a 96-well plate, add the NH2-UAMC1110 dilutions.
-
Add the recombinant human FAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
NH2-UAMC1110 is a valuable chemical tool for the development of FAP-targeted diagnostics and therapeutics. Its well-defined chemical structure, high affinity for FAP, and the presence of a functionalizable amino group make it an ideal platform for conjugation. This guide provides a comprehensive overview of its properties and potential applications, serving as a foundational resource for researchers in the field. Further investigation into its in vivo behavior and the development of novel conjugates will continue to expand its utility in oncology and beyond.
